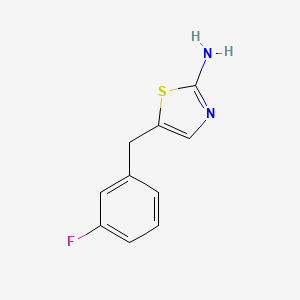

5-(3-Fluorobenzyl)-1,3-thiazol-2-amine

描述

Significance of the 1,3-Thiazole Core in Medicinal Chemistry and Chemical Biology

The 1,3-thiazole ring is a five-membered heterocyclic motif containing both sulfur and nitrogen atoms. This structural unit is a cornerstone in drug discovery and development, found in a variety of natural products, such as vitamin B1 (thiamine), and numerous synthetic compounds with pronounced medicinal value. researchgate.netresearchgate.net The thiazole (B1198619) scaffold is a key component in several clinically approved drugs, demonstrating its therapeutic relevance. nih.gov

The significance of the 1,3-thiazole core is largely due to its ability to interact with a wide range of biological targets. Its derivatives are known to exhibit a broad spectrum of pharmacological activities. researchgate.netnih.gov The 2-aminothiazole (B372263) scaffold, a specific subset of this class, is recognized as a particularly important pharmacophore in medicinal chemistry. researchgate.netnih.gov This substructure is a characteristic feature in molecules designed to act as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents, among other therapeutic applications. nih.gov The versatility of the thiazole ring allows for structural modifications at various positions, enabling chemists to fine-tune the pharmacological properties of the resulting derivatives. nih.gov This adaptability has made the 1,3-thiazole nucleus an attractive and enduring target for synthetic and medicinal chemists. nih.gov

Table 1: Reported Biological Activities of Thiazole Derivatives

| Biological Activity | Description |

|---|---|

| Anticancer | Compounds have shown efficacy against various cancer cell lines, with some acting as inhibitors of specific enzymes like BCR/ABL. nih.govjpionline.org |

| Antimicrobial | Includes antibacterial and antifungal properties against a range of pathogenic microorganisms. nih.gov |

| Anti-inflammatory | Derivatives have demonstrated the ability to reduce inflammation, a key factor in many diseases. nih.gov |

| Antioxidant | The ability to neutralize harmful free radicals, which are implicated in cellular damage. nih.gov |

| Antiviral | Activity against various viruses, including reports of anti-HIV potential. nih.gov |

| Antidiabetic | Certain fluorinated derivatives have been investigated for their potential in managing diabetes through mechanisms like α-amylase inhibition. nih.gov |

| Neuroprotective | The potential to protect nerve cells from damage or degeneration. nih.gov |

Contextualization of 5-(3-Fluorobenzyl)-1,3-thiazol-2-amine within Contemporary Chemical Research

The specific compound, this compound, belongs to the 2-amino-5-substituted thiazole class of molecules. Structurally, it features the bioactive 2-aminothiazole core, which is widely explored in drug discovery. nih.gov The substituent at the 5-position is a 3-fluorobenzyl group. The incorporation of a fluorine atom into a potential drug candidate is a common and well-established strategy in medicinal chemistry known as fluorination. This modification can significantly alter a molecule's physicochemical properties, such as lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic and pharmacodynamic profiles.

Despite the established importance of its core components—the 2-aminothiazole ring and the fluorobenzyl group—a review of available scientific literature indicates that this compound (CAS Number: 884497-40-9) is not prominently featured in published research studies. While extensive research exists on analogous 2-amino-5-benzylthiazole derivatives and other fluorinated thiazoles, detailed investigations into the specific synthesis, biological activity, or therapeutic applications of this particular compound are not readily found in peer-reviewed journals. nih.govresearchgate.net

Therefore, this compound can be contextualized as a molecule of potential interest within the broader field of medicinal chemistry, representing the convergence of two significant structural motifs. It exists as a potential candidate for biological screening programs, given the proven track record of its parent scaffolds. However, its specific contributions to contemporary chemical research remain largely undocumented in the public domain, positioning it as an underexplored entity within a well-validated chemical space.

属性

IUPAC Name |

5-[(3-fluorophenyl)methyl]-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2S/c11-8-3-1-2-7(4-8)5-9-6-13-10(12)14-9/h1-4,6H,5H2,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZTVOZBUYKWEMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CC2=CN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00392018 | |

| Record name | 5-(3-fluorobenzyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884497-40-9 | |

| Record name | 5-(3-fluorobenzyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-[(3-fluorophenyl)methyl]-1,3-thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 5 3 Fluorobenzyl 1,3 Thiazol 2 Amine

Principles of 2-Aminothiazole (B372263) Synthesis

The formation of the 2-aminothiazole core is a cornerstone of heterocyclic synthesis, with several established methods providing access to this valuable scaffold.

Hantzsch Thiazole (B1198619) Synthesis and its Variations

First described by Arthur Hantzsch in 1887, the Hantzsch thiazole synthesis remains one of the most widely utilized methods for the preparation of thiazole derivatives. mdpi.comlibretexts.org The classical approach involves the condensation reaction between an α-haloketone and a thioamide. mdpi.com In the context of 2-aminothiazoles, thiourea (B124793) is employed as the thioamide component.

The reaction mechanism initiates with a nucleophilic attack of the sulfur atom of thiourea on the electrophilic carbon of the α-haloketone, leading to the formation of an S-alkylated intermediate. This is followed by an intramolecular cyclization where a nitrogen atom of the thiourea attacks the carbonyl carbon. The subsequent dehydration of the resulting thiazoline (B8809763) intermediate yields the aromatic 2-aminothiazole ring. This method is known for its high yields and the use of readily available starting materials. nih.gov

Variations of the Hantzsch synthesis have been developed to improve efficiency, expand substrate scope, and employ more environmentally benign conditions. These include the use of microwave irradiation to accelerate the reaction, solvent-free conditions, and the use of various catalysts. bepls.comrsc.org For instance, solid-supported catalysts can facilitate easier product purification and catalyst recycling.

Cyclocondensation Reactions Involving Thiourea Derivatives

Cyclocondensation reactions are a broad class of reactions that form a cyclic compound from one or more acyclic starting materials with the elimination of a small molecule, such as water or ammonia. The synthesis of 2-aminothiazoles via cyclocondensation prominently features thiourea as a key building block. researchgate.net

One common strategy involves the reaction of thiourea with β-dicarbonyl compounds or their equivalents. For example, the reaction of thiourea with a 1,3-dicarbonyl compound can lead to the formation of a pyrimidine (B1678525) ring, but with appropriate precursors, it can be directed towards thiazole synthesis. More direct routes involve the reaction of thiourea with α,β-unsaturated carbonyl compounds under specific conditions.

Furthermore, multi-component reactions, where three or more reactants combine in a single step to form the product, have emerged as powerful tools for the synthesis of complex molecules, including 2-aminothiazoles. These reactions often proceed with high atom economy and can generate molecular diversity efficiently. A one-pot synthesis of 2-aminothiazoles can be achieved by reacting a ketone, thiourea, and an oxidizing agent like iodine. mdpi.comnih.gov

Specific Synthetic Routes to 5-(3-Fluorobenzyl)-1,3-thiazol-2-amine and its Analogs

The synthesis of the specifically substituted this compound requires a strategic approach, typically involving a multi-step sequence to construct the necessary precursors.

Multi-Step Synthesis Strategies for Complex Derivatives

A plausible and common multi-step synthesis for this compound would follow a convergent approach, preparing the key α-haloketone intermediate first, followed by the Hantzsch cyclization.

A potential synthetic pathway is outlined below:

Preparation of 1-(3-fluorophenyl)propan-2-one: This ketone can be synthesized from 3-fluoroaniline. The aniline (B41778) is first converted to its diazonium salt, which is then reacted with isopropenyl acetate (B1210297) in the presence of a copper catalyst. google.com

α-Bromination of 1-(3-fluorophenyl)propan-2-one: The synthesized ketone is then subjected to bromination at the α-position. This can be achieved using various brominating agents, such as bromine in a suitable solvent or N-bromosuccinimide (NBS). google.com This step yields the crucial α-haloketone precursor, 1-bromo-3-(3-fluorophenyl)propan-2-one (B12439243).

Hantzsch Thiazole Synthesis: The final step is the reaction of 1-bromo-3-(3-fluorophenyl)propan-2-one with thiourea. This cyclocondensation reaction forms the 2-aminothiazole ring, yielding the target compound, this compound. derpharmachemica.com

This multi-step approach allows for the synthesis of a wide range of analogs by simply varying the starting aniline in the first step. For instance, using different substituted anilines would lead to a variety of 5-benzyl-substituted 2-aminothiazoles.

Optimization of Reaction Conditions for Yield and Purity

| Parameter | Description |

| Solvent | The choice of solvent can significantly impact reaction rates and yields. For the Hantzsch synthesis, polar protic solvents like ethanol (B145695) are commonly used. |

| Temperature | Reaction temperatures can be adjusted to control the rate of reaction and minimize the formation of side products. Microwave-assisted heating can often reduce reaction times and improve yields. nih.gov |

| Catalyst | While the classical Hantzsch synthesis is often performed without a catalyst, various catalysts, including Lewis acids and solid-supported acids, can be employed to enhance the reaction rate and selectivity. nih.gov |

| Stoichiometry of Reactants | The molar ratio of the α-haloketone and thiourea can be optimized to ensure complete conversion of the limiting reagent and maximize the yield of the desired product. |

| Work-up and Purification | The purification of the final compound is crucial for obtaining a high-purity product. This typically involves techniques such as recrystallization or column chromatography. jocpr.com |

Derivatization Strategies for Structural Exploration

The 2-aminothiazole scaffold of this compound offers multiple sites for chemical modification, allowing for the exploration of structure-activity relationships.

The primary amino group at the 2-position is a versatile handle for a variety of chemical transformations:

Acylation: The amino group can be readily acylated with acyl chlorides or anhydrides to form the corresponding amides. This is a common strategy to introduce a wide range of functional groups. mdpi.comresearchgate.net

Alkylation: The amino group can also undergo alkylation reactions, though care must be taken to control the degree of substitution. Reductive amination with aldehydes or ketones is another effective method for introducing alkyl groups. mdpi.com

Formation of Schiff Bases: Reaction with aldehydes or ketones can yield Schiff bases, which can be further reduced to secondary amines. nih.gov

Urea (B33335) and Thiourea Formation: The amino group can react with isocyanates or isothiocyanates to form ureas and thioureas, respectively. mdpi.com

The thiazole ring itself can also be functionalized. For instance, electrophilic aromatic substitution can occur at the C4 or C5 position, depending on the existing substituents and reaction conditions. Furthermore, the benzyl (B1604629) group offers another site for modification, such as substitution on the phenyl ring or modification of the benzylic methylene (B1212753) group.

Functionalization at the Thiazole Ring (C-4, C-5)

The 2-aminothiazole core is a reactive heterocycle, with the C-5 position being particularly susceptible to electrophilic substitution. tandfonline.com While the C-4 position is typically established during the initial ring synthesis, such as in the Hantzsch thiazole synthesis, post-synthetic modifications are primarily focused on the C-5 position. researchgate.netderpharmachemica.comresearchgate.net

Halogenation is a common method for functionalizing the C-5 position of 2-aminothiazoles. jocpr.com This reaction typically proceeds through an addition-elimination mechanism. For instance, treatment of a 2-aminothiazole derivative with bromine or N-bromosuccinimide (NBS) can introduce a bromine atom at the C-5 position. jocpr.comnih.gov This halogenated intermediate then becomes a valuable precursor for introducing other functional groups via nucleophilic substitution or cross-coupling reactions, such as the Suzuki reaction. mdpi.com The synthesis of N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide, for example, involves a Suzuki reaction using a 5-bromothiazole (B1268178) intermediate. nih.govmdpi.com

While less common for 5-substituted 2-aminothiazoles, other electrophilic substitution reactions like nitrosation can also occur at the C-5 position, provided it is unsubstituted. researchgate.net

Table 1: Representative Functionalization Reactions at the Thiazole Ring

| Reaction Type | Reagents | Position of Functionalization | Resulting Structure |

|---|---|---|---|

| Halogenation | Br₂, NBS, I₂ | C-5 | 5-Halo-2-aminothiazole derivative |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | C-5 | 5-Aryl-2-aminothiazole derivative |

| Nitrosation | Isoamyl nitrite | C-5 | 5-Nitroso-2-aminothiazole derivative |

Modifications on the 3-Fluorobenzyl Moiety

The chemical transformation of the 3-fluorobenzyl group attached to the C-5 position of the thiazole ring is less frequently documented in the context of this specific scaffold. The benzene (B151609) ring of the moiety is generally stable. However, it can potentially undergo electrophilic aromatic substitution reactions. The directing effects of the fluorine atom (ortho-, para-directing and deactivating) and the thiazol-5-ylmethyl group would influence the position of any incoming electrophile. Further research is required to fully explore the reactivity of this part of the molecule and its potential for derivatization.

Substitutions at the Amino Group (N-2)

The exocyclic amino group at the C-2 position is a key site for a wide array of chemical modifications, making it a focal point for synthetic diversification of 2-aminothiazole derivatives. tandfonline.comnih.gov The high reactivity of this primary amine allows for straightforward reactions to introduce a variety of substituents. nih.gov

Acylation: The N-2 amino group readily undergoes acylation when treated with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding amides. nih.govnih.govnih.gov For example, reacting the parent amine with chloroacetyl chloride yields an N-(thiazol-2-yl)acetamide intermediate, which can be further modified. ijpsr.com This approach has been used to synthesize extensive libraries of N-acyl-2-aminothiazoles for biological screening. nih.govnih.gov

Formation of Schiff Bases: Condensation of the 2-amino group with various aromatic or heterocyclic aldehydes leads to the formation of Schiff bases (imines). nih.gov These reactions are typically carried out in a suitable solvent like ethanol. The resulting imines can serve as intermediates for the synthesis of more complex heterocyclic systems. nih.gov

Urea and Thiourea Derivatives: The reaction of 2-aminothiazoles with isocyanates or isothiocyanates provides a direct route to N-substituted urea or thiourea derivatives, respectively. nih.gov This addition reaction is a common strategy for introducing diverse lipophilic groups at the N-2 position. nih.govnih.gov

Table 2: Common Substitutions at the N-2 Amino Group

| Reaction Type | Reagents | Functional Group Introduced | Resulting Derivative |

|---|---|---|---|

| Acylation | Acid chlorides, Anhydrides | Amide | N-Acyl-2-aminothiazole |

| Schiff Base Formation | Aldehydes | Imine | N-Arylidene-2-aminothiazole |

| Urea Synthesis | Isocyanates | Urea | N-Thiazolyl-N'-substituted urea |

| Thiourea Synthesis | Isothiocyanates | Thiourea | N-Thiazolyl-N'-substituted thiourea |

Structure Activity Relationship Sar Studies of 5 3 Fluorobenzyl 1,3 Thiazol 2 Amine Analogs

Positional and Substituent Effects on Biological Activity

The biological activity of thiazole (B1198619) derivatives is highly sensitive to the nature and position of substituents on the core ring and its appendages. nih.gov Modifications can influence the molecule's size, shape, lipophilicity, and electronic properties, thereby affecting its interaction with biological targets. frontiersin.org

The incorporation of fluorine into bioactive molecules is a widely used strategy in medicinal chemistry to enhance pharmacological properties. nih.govfrontiersin.org A single fluorine atom can significantly increase biological activity compared to non-fluorinated counterparts. nih.gov For 5-(3-Fluorobenzyl)-1,3-thiazol-2-amine, the fluorine atom on the benzyl (B1604629) ring plays a multifaceted role.

Electronic Effects : Fluorine is the most electronegative element, and its presence can alter the electronic distribution of the benzyl ring. This modification can influence the molecule's pKa and its ability to engage in electrostatic interactions or hydrogen bonding with a target receptor, potentially increasing binding affinity. researchgate.net

Metabolic Stability : The carbon-fluorine bond is exceptionally strong. Replacing a hydrogen atom with fluorine at a metabolically vulnerable position can block oxidative metabolism, thereby increasing the compound's metabolic stability and half-life. researchgate.net

Lipophilicity and Permeability : Fluorine substitution can increase the lipophilicity of a molecule, which may enhance its ability to cross cell membranes and reach its biological target. nih.gov

Studies on various heterocyclic compounds have demonstrated that fluorinated derivatives often exhibit superior potency. For instance, research on phenylpyrroloquinolinones showed that introducing a fluorine atom at the 2 or 3-position of a phenyl ring resulted in potent cytotoxicity against various tumor cell lines. researchgate.net Similarly, fluorinated triazole conjugates have shown better activity than their non-fluorinated versions. frontiersin.org

Table 1: Effect of Phenyl Ring Substitution on Biological Activity This table is illustrative, based on general findings in related heterocyclic compounds.

| R (Position on Benzyl Ring) | Relative Potency | Rationale |

| H | Baseline | Unsubstituted parent compound. |

| 3-F | Enhanced | Increased metabolic stability and altered electronic properties for improved target binding. nih.govresearchgate.net |

| 4-F | Variable | Positional isomerism can lead to different interactions with the target's binding pocket. |

| 3-Cl | Variable | Chlorine is also an electron-withdrawing group but differs in size and electronegativity from fluorine. |

| 3-CH3 | Variable | An electron-donating group that increases lipophilicity but may introduce steric hindrance. |

Hydrophobic and Steric Interactions : The benzyl group provides a bulky, lipophilic moiety that can engage in hydrophobic and van der Waals interactions within a receptor's binding pocket. Studies on N-acylated-2-amino-5-benzyl-1,3-thiazoles have highlighted the importance of this group for biological activity. nih.gov

Conformational Flexibility : The methylene (B1212753) linker between the thiazole and phenyl rings allows for conformational flexibility, enabling the molecule to adopt an optimal orientation for binding.

Modifications to the benzyl group, such as adding or removing substituents on the phenyl ring or changing the linker, can drastically alter activity. For example, in a series of cholinesterase inhibitors, a flexible benzyl-type substituent on a 1,3-thiazole-2-amino linker was found to be preferable for selectivity. academie-sciences.fr

The 2-amino group is a key functional group in this class of compounds, acting as a critical pharmacophore. ijcmas.com It is a versatile hydrogen bond donor and acceptor, which is fundamental for molecular recognition at the active site of enzymes or receptors. mdpi.com

Hydrogen Bonding : The primary amine can form crucial hydrogen bonds with amino acid residues in a protein's active site, which is often essential for potent biological activity.

Site for Derivatization : The amino group serves as a convenient handle for chemical modification. Acylation or alkylation of this group can modulate the compound's physicochemical properties, such as solubility and lipophilicity, and can fine-tune its biological activity. mdpi.com For instance, N-acylation of 2-amino-5-benzyl-1,3-thiazoles has been explored to assess anticancer activity. nih.gov

However, modifications must be chosen carefully. In some cases, converting the primary amine to a secondary or tertiary amine, or to an amide, can lead to a significant decrease in activity if the hydrogen-bonding capability of the -NH2 group is essential for the interaction with the target. academie-sciences.fr Conversely, in other contexts, acylation can improve activity; studies have shown that introducing a 3-propanamido function at the 2-amino position improved antitumor activity more than a 2-acetamido moiety. nih.gov

Table 2: Influence of N-2 Group Modification on Biological Activity This table is illustrative, based on general findings in 2-aminothiazole (B372263) derivatives.

| N-2 Group | Potential Effect on Activity | Rationale |

| -NH2 (primary amine) | Often Essential | Acts as a key hydrogen bond donor/acceptor. mdpi.com |

| -NH-Acyl (amide) | Variable (Increase or Decrease) | Reduces basicity, alters H-bonding capacity, and changes steric/electronic profile. nih.gov |

| -NH-Alkyl (secondary amine) | Variable | Increases lipophilicity but may introduce steric clashes or alter H-bonding. academie-sciences.fr |

| -N(Alkyl)2 (tertiary amine) | Often Decreased | Eliminates hydrogen bond donating ability. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.orguniroma1.it This approach is invaluable for predicting the activity of new compounds and for understanding the molecular properties that drive biological potency. semanticscholar.org

The development of a robust QSAR model is a systematic process that involves several critical steps. uniroma1.itnih.gov

Data Set Preparation : A dataset of structurally related thiazole derivatives with experimentally determined biological activities is compiled. This set is typically divided into a training set for model development and a test set for external validation. nih.govacs.org

Descriptor Calculation : For each molecule, a large number of numerical descriptors representing its physicochemical, electronic, and topological properties are calculated. acs.org

Model Generation : Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a mathematical equation that correlates the most relevant descriptors with biological activity. imist.mamdpi.com

Model Validation : Rigorous validation is essential to ensure the model is statistically significant and has predictive power. nih.govresearchgate.net

Internal Validation : Techniques like leave-one-out (LOO) cross-validation (yielding a Q² value) are used to assess the model's robustness and stability. uniroma1.it

External Validation : The model's predictive ability is tested on the external test set of compounds that were not used in its development. uniroma1.itresearchgate.net A high predictive correlation coefficient (R²_pred) for the test set indicates a reliable model. mdpi.com

For thiazole derivatives, QSAR models have been successfully developed to predict various activities, including anti-inflammatory and anticancer effects. acs.orglaccei.org Successful models for thiazole analogs have shown good statistical quality, with high correlation coefficients (R²) and cross-validation coefficients (Q²). nih.govlaccei.org

QSAR models help identify the specific molecular properties (descriptors) that are most influential for the biological activity of a compound series. frontiersin.org Descriptors are numerical representations of the chemical characteristics of the molecules. frontiersin.org

Physicochemical Descriptors : These describe properties like lipophilicity, electronic effects, and steric factors. frontiersin.org

LogP (Lipophilicity) : Represents the partitioning of a compound between octanol (B41247) and water, indicating its hydrophobicity. It is crucial for membrane permeability and hydrophobic interactions. imist.ma

Molar Refractivity (MR) : Relates to the volume of the molecule and its polarizability, providing insight into steric effects and dispersion forces. imist.mafrontiersin.org

Electronic Descriptors (e.g., HOMO/LUMO energies) : Describe the electronic aspects of the molecule, such as its ability to participate in charge-transfer interactions. frontiersin.orgimist.ma

Topological Descriptors : These are numerical indices derived from the 2D representation of the molecule, describing its size, shape, and degree of branching. frontiersin.org

Wiener Index : One of the earliest topological indices, it reflects the compactness of a molecule. frontiersin.org

Electrotopological State (E-state) Index : This index integrates electronic and topological information, characterizing the electronic accessibility of each atom. frontiersin.org

JGI4 (Topological Descriptor) : This descriptor has been identified as relevant in QSAR models for 5-lipoxygenase inhibitors based on thiazole derivatives. laccei.org

In QSAR studies of thiazole derivatives, descriptors related to electronic properties, topology, and hydrophobicity have frequently appeared in the resulting model equations, highlighting their importance for biological activity. nih.gov

Table 3: Key Descriptors in QSAR Models for Thiazole Derivatives

| Descriptor Type | Example Descriptor | Significance in SAR | Reference |

| Physicochemical | LogP (Lipophilicity) | Governs membrane transport and hydrophobic interactions with the target. | imist.ma |

| Physicochemical | Molar Refractivity (MR) | Relates to molecular volume and polarizability, influencing binding through steric fit and dispersion forces. | imist.ma |

| Physicochemical | E_LUMO (Energy of Lowest Unoccupied Molecular Orbital) | Indicates electron-accepting ability, relevant for electronic interactions. | imist.ma |

| Topological | E-state Index | Encodes information about electronic and structural features, useful for describing atom-specific interactions. | frontiersin.org |

| Topological | JGI4 | A 2D descriptor found to be important for predicting the activity of thiazole derivatives. | laccei.org |

Mechanistic Investigations and Biological Target Identification for 5 3 Fluorobenzyl 1,3 Thiazol 2 Amine

Identification of Putative Molecular Targets

There is no published research specifically identifying the molecular targets of 5-(3-Fluorobenzyl)-1,3-thiazol-2-amine. However, the 2-aminothiazole (B372263) scaffold is a recognized pharmacophore, and various derivatives have been investigated for their interactions with a range of molecular targets. nih.govnih.gov

Enzyme Inhibition Studies (e.g., Kinases, DNA Gyrase, α-Glucosidase, 5-Lipoxygenase)

No enzyme inhibition studies have been published for this compound. Research on analogous compounds suggests that the 1,3-thiazol-2-amine core is a versatile scaffold for the development of enzyme inhibitors.

Kinases: Various derivatives of 2-aminothiazole have been explored as inhibitors of different kinases, which are key regulators of cellular processes.

DNA Gyrase: This bacterial enzyme is a target for some antibacterial agents, and certain thiazole-containing compounds have been investigated for their inhibitory potential.

α-Glucosidase: Inhibition of this enzyme is a therapeutic strategy for managing diabetes. While some thiazole (B1198619) derivatives have been studied for this activity, there is no specific data for this compound.

5-Lipoxygenase: This enzyme is involved in inflammatory pathways, and its inhibition has been a focus of drug discovery efforts, including those involving thiazole-based structures.

The following table illustrates hypothetical data for enzyme inhibition studies, as no specific data exists for this compound.

| Enzyme Target | IC50 (µM) for this compound |

| Kinase A | Data not available |

| DNA Gyrase | Data not available |

| α-Glucosidase | Data not available |

| 5-Lipoxygenase | Data not available |

Protein Binding Affinity and Interaction Profiling

There is no available data from studies on the protein binding affinity or interaction profiling for this compound. Such studies are crucial for understanding the mechanism of action and potential off-target effects of a compound.

Exploration of Cellular Pathways and Functional Impact

The cellular pathways and functional impact of this compound have not been investigated in any published research.

Modulation of Cell Cycle Progression

No studies have been conducted to determine the effect of this compound on cell cycle progression. The 2-aminothiazole scaffold is present in some compounds that have been shown to modulate the cell cycle, but this has not been explored for the specific compound .

Induction of Specific Cellular Responses

There is a lack of information regarding the induction of any specific cellular responses, such as apoptosis or autophagy, by this compound.

The table below represents the type of data that would be generated from cell-based assays, which are currently unavailable for this compound.

| Cellular Response | Effect of this compound |

| Cell Cycle Arrest | Data not available |

| Apoptosis Induction | Data not available |

| Autophagy Modulation | Data not available |

Specificity and Selectivity in Biological Interactions

Due to the absence of research on its biological targets and cellular effects, the specificity and selectivity of this compound in biological interactions remain uncharacterized.

Computational Chemistry and in Silico Analysis of 5 3 Fluorobenzyl 1,3 Thiazol 2 Amine

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. physchemres.org It is frequently used to predict the binding mode of small molecule drugs to their protein targets.

Docking simulations for 5-(3-Fluorobenzyl)-1,3-thiazol-2-amine would involve placing the molecule into the binding site of a selected protein target. The goal is to identify the most stable binding pose and characterize the non-covalent interactions that stabilize the complex. For analogous thiazole-containing compounds, key interactions often include:

Hydrogen Bonds: The amine group (-NH2) on the thiazole (B1198619) ring is a potential hydrogen bond donor, while the nitrogen atom within the ring can act as an acceptor. These interactions with polar amino acid residues (e.g., Asp, Gln, Arg) in a receptor's active site are critical for binding.

Hydrophobic Interactions: The benzyl (B1604629) group, further substituted with a fluorine atom, can form hydrophobic and van der Waals interactions with nonpolar residues like Leucine, Valine, and Phenylalanine.

Pi-Pi Stacking: The aromaticity of both the thiazole and the fluorobenzyl rings allows for potential π-π stacking interactions with aromatic amino acid residues such as Phenylalanine, Tyrosine, and Tryptophan. nih.gov

Halogen Bonds: The fluorine atom on the benzyl ring can participate in halogen bonding, an interaction with a nucleophilic atom (like a backbone carbonyl oxygen) that can contribute to binding affinity and specificity.

These predicted interactions provide a structural hypothesis for the molecule's mechanism of action.

Table 1: Example of Predicted Interactions for this compound with a Hypothetical Kinase Target

| Interacting Residue | Interaction Type | Atom(s) in Ligand Involved |

| ASP 145 | Hydrogen Bond | Amine group (-NH2) |

| LYS 88 | Hydrogen Bond | Thiazole Nitrogen |

| PHE 144 | π-π Stacking | Fluorobenzyl Ring |

| LEU 75 | Hydrophobic | Benzyl Moiety |

| GLY 146 (Backbone) | Halogen Bond | Fluorine Atom |

Scoring functions are mathematical models used in docking programs to estimate the binding affinity between the ligand and the receptor. The output is typically a numerical score, often expressed in units of energy (e.g., kcal/mol), where a more negative value indicates a stronger predicted binding affinity. nih.gov

The binding affinity of this compound would be calculated for its top-ranked poses within the receptor's active site. This score is derived from terms that approximate the energies of different interactions, such as electrostatic and van der Waals forces. mdpi.com Comparing these scores against those of known inhibitors or endogenous ligands allows for a preliminary assessment of the compound's potential potency. nih.gov

Table 2: Illustrative Docking Scores and Binding Energy for this compound Against Various Targets

| Target Protein | Docking Score (kcal/mol) | Estimated Binding Energy (kcal/mol) |

| VEGFR-2 | -8.5 | -8.2 |

| BRAF Kinase | -7.9 | -7.6 |

| DNA Gyrase | -9.1 | -8.9 |

| Human Serum Albumin (HSA) | -6.2 | -5.98 mdpi.com |

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view, evaluating the stability and conformational changes of the protein-ligand complex over time in a simulated physiological environment. physchemres.orgnih.gov

MD simulations track the movements of atoms over a set period (typically nanoseconds). The resulting trajectory is analyzed using several metrics to assess stability:

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual residues to identify flexible regions of the protein. Analysis of the RMSF of active site residues can show if they remain stable upon ligand binding or undergo significant conformational changes.

Radius of Gyration (RoG): RoG measures the compactness of the protein structure. A stable RoG value over the simulation time indicates that the protein is not unfolding and maintains a compact, stable conformation with the ligand bound.

Table 3: Summary of Key Metrics from a Hypothetical MD Simulation

| Metric | System | Average Value | Interpretation |

| RMSD | Protein-Ligand Complex | 2.1 Å | System reached equilibrium and remained stable. |

| RMSF | Active Site Residues | < 1.5 Å | Binding site residues show low fluctuation, indicating stable interactions. |

| RoG | Protein | 18.5 Å | The protein's overall structure remains compact and stable. |

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are popular methods to estimate the free energy of binding from MD simulation snapshots. elsevierpure.com These methods are more computationally demanding but generally more accurate than docking scores. nih.govnih.gov

The binding free energy is calculated by considering the molecular mechanics energy in the gas phase, the solvation free energy, and the conformational entropy. idrblab.org The solvation energy is split into polar and non-polar components, calculated using either the Poisson-Boltzmann (PB) or Generalized Born (GB) models. nih.gov This detailed energy breakdown can reveal the primary forces driving the binding, such as whether the interaction is dominated by electrostatic or non-polar contributions. nih.gov

Table 4: Example of MM-GBSA Binding Free Energy Component Analysis

| Energy Component | Value (kcal/mol) |

| Van der Waals Energy (ΔEvdW) | -45.2 |

| Electrostatic Energy (ΔEele) | -21.8 |

| Polar Solvation Energy (ΔGpol) | +35.5 |

| Non-Polar Solvation Energy (ΔGnonpol) | -4.1 |

| Total Binding Free Energy (ΔGbind) | -35.6 |

Quantum Chemical Calculations

Quantum chemical calculations, often using Density Functional Theory (DFT), are employed to analyze the intrinsic electronic properties of this compound. These calculations provide a deeper understanding of the molecule's reactivity and charge distribution, which can be used to refine the parameters (e.g., atomic charges) for classical molecular mechanics simulations.

Key properties calculated include:

Molecular Electrostatic Potential (MEP): Maps the charge distribution to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of these frontier orbitals are related to the molecule's ability to donate or accept electrons, providing insights into its chemical reactivity.

Optimized Geometry and Bond Parameters: Provides the most stable three-dimensional conformation of the isolated molecule and precise bond lengths and angles.

Acidity/Basicity Prediction (pKa): Quantum mechanical methods can predict the pKa values of ionizable groups, such as the amine group on the thiazole ring, which is crucial for understanding its charge state at physiological pH. semanticscholar.org

These quantum-level details ensure that the force fields used in docking and MD simulations are as accurate as possible, leading to more reliable predictions of binding and stability.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to determine optimized molecular geometries, electronic properties, and vibrational frequencies. For aminothiazole derivatives, DFT calculations, often using functionals like B3LYP with a 6-31+G(d,p) or similar basis set, provide deep insights into their structural and electronic characteristics. royalsocietypublishing.org

A DFT analysis of this compound would begin with the optimization of its ground-state geometry. This process calculates the lowest energy conformation of the molecule, providing key data on bond lengths, bond angles, and dihedral angles. The resulting optimized structure is crucial for understanding the molecule's spatial arrangement and for subsequent analyses like molecular docking.

Key electronic properties derived from DFT studies include the distribution of electron density and the molecular electrostatic potential (MEP). The MEP map is particularly valuable as it illustrates the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). These regions are critical for predicting non-covalent interactions with biological targets. For 2-anilinothiazole derivatives, DFT calculations have been used to determine the charge values on specific atoms, which helps in understanding intermolecular interactions. researchgate.net

The table below presents typical geometric parameters for a 2-aminothiazole (B372263) scaffold, derived from DFT studies of related compounds, to illustrate the type of data obtained from such an analysis.

| Parameter | Typical Value | Description |

|---|---|---|

| C=N Bond Length (Thiazole Ring) | ~1.30 - 1.38 Å | Indicates the double bond character within the heterocyclic ring. |

| C-S Bond Length (Thiazole Ring) | ~1.72 - 1.77 Å | Represents the single bond between carbon and sulfur in the ring. |

| C-N Bond Length (Amino Group) | ~1.36 - 1.39 Å | The bond connecting the exocyclic amino group to the thiazole ring. |

| N-C-S Bond Angle (Thiazole Ring) | ~110° - 115° | An internal angle of the five-membered thiazole ring. |

Analysis of Frontier Molecular Orbitals and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. youtube.com The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. researchgate.net A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For thiazole azo dyes, the HOMO-LUMO gap has been shown to be a key indicator of reactivity. mdpi.comnih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactive tendencies. These descriptors, derived from conceptual DFT, provide a quantitative basis for comparing the reactivity of different molecules.

Ionization Potential (I): Approximated as I ≈ -EHOMO

Electron Affinity (A): Approximated as A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ).

The table below shows an example of FMO energies and calculated reactivity descriptors for a representative aminothiazole derivative, illustrating the insights gained from such an analysis. researchgate.netacs.org

| Parameter | Example Value | Significance |

|---|---|---|

| EHOMO | -6.2 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

| Chemical Hardness (η) | 2.35 eV | Measures resistance to change in electron distribution. Harder molecules are less reactive. |

| Electrophilicity Index (ω) | 3.15 eV | Quantifies the electrophilic nature of a molecule. |

In Silico Prediction Methodologies

In silico prediction methodologies are computational techniques used to estimate the pharmacokinetic properties of drug candidates, commonly referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). nih.gov These predictive models are vital in the early stages of drug discovery to filter out compounds with unfavorable ADME profiles, thus saving time and resources. nih.gov

Computational Approaches for Absorption and Distribution Prediction

Predicting how a drug will be absorbed and distributed in the body is crucial for its potential success. Computational tools can predict several key parameters based on the molecular structure of this compound.

Physicochemical Properties and Drug-Likeness: A primary step involves calculating fundamental physicochemical properties such as molecular weight (MW), octanol-water partition coefficient (LogP), number of hydrogen bond donors (HBD), and acceptors (HBA). These descriptors are used to assess "drug-likeness" according to established rules like Lipinski's Rule of Five. For many 2-aminothiazole derivatives, in silico studies confirm adherence to these rules, suggesting good potential for oral bioavailability. mdpi.comresearchgate.net

Absorption Models: Gastrointestinal (GI) absorption is a critical parameter for orally administered drugs. Models based on Caco-2 cell permeability and human intestinal absorption (HIA) are commonly used. mdpi.commdpi.com These models predict the percentage of a drug that will be absorbed from the gut into the bloodstream.

Distribution Models: Distribution predictions include parameters like blood-brain barrier (BBB) penetration and plasma protein binding (PPB). The ability to cross the BBB is essential for drugs targeting the central nervous system, while high PPB can affect the free concentration of the drug available to act on its target.

The following table displays a hypothetical in silico ADME profile for a compound like this compound, based on predictions for similar thiazole derivatives. mdpi.comnih.govacs.org

| ADME Parameter | Predicted Value/Classification | Interpretation |

|---|---|---|

| Gastrointestinal (GI) Absorption | High | The compound is likely to be well-absorbed from the digestive tract. |

| Blood-Brain Barrier (BBB) Permeant | No | The compound is unlikely to cross the BBB, suggesting minimal CNS side effects. |

| P-glycoprotein (P-gp) Substrate | No | The compound is not likely to be actively pumped out of cells by this efflux transporter. |

| Lipinski's Rule Violations | 0 | The compound satisfies the criteria for good oral bioavailability. |

| Bioavailability Score | 0.55 | A good probability of the compound having favorable pharmacokinetic properties. |

Predictive Models for Metabolic Pathways and Excretion

Understanding a drug's metabolic fate is essential for evaluating its efficacy and potential for toxicity. nih.gov Computational models can predict the primary sites of metabolism, the enzymes involved, and the potential metabolites formed. cam.ac.ukacs.org

Metabolism Prediction: The cytochrome P450 (CYP) family of enzymes is responsible for the metabolism of a vast number of drugs. In silico models can predict whether a compound is a substrate or inhibitor of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). mdpi.com Predicting inhibition is particularly important to avoid potential drug-drug interactions. For 2-aminothiazol-4(5H)-one derivatives, studies have shown that most compounds are not predicted to inhibit the critical CYP3A4 isoenzyme. mdpi.com

Sites of Metabolism (SoM): Machine learning and rule-based systems can predict the specific atoms within a molecule most likely to undergo metabolic transformation (e.g., hydroxylation, N-dealkylation). nih.gov This information is invaluable for medicinal chemists to modify the compound's structure to improve its metabolic stability.

Excretion Prediction: While less developed than models for metabolism, some computational tools provide estimates of properties related to excretion, such as total clearance and renal organic cation transporter (OCT2) substrate probability.

Virtual Screening and Lead Optimization Strategies

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. prace-ri.eu

High-Throughput Virtual Screening for Analog Discovery

High-Throughput Virtual Screening (HTVS) leverages computational power to rapidly assess thousands to millions of compounds. prace-ri.eu If this compound were identified as a hit compound with desirable activity, HTVS could be employed to discover structurally similar analogs with potentially improved properties.

The process typically involves the following steps:

Library Preparation: A large database of commercially available or virtual compounds is prepared. This involves generating 3D conformations for each molecule.

Target-Based Screening (Docking): If the 3D structure of the biological target is known, molecular docking can be used. Each compound in the library is computationally "docked" into the active site of the target, and a scoring function estimates the binding affinity. This was a strategy used to identify novel thiazole-based SIRT2 inhibitors. mdpi.com

Ligand-Based Screening: If the target structure is unknown, the structure of the active compound (the "query," e.g., this compound) is used. The screening searches for molecules in the library with similar shapes or pharmacophoric features.

Hit Selection and Filtering: Compounds are ranked based on their docking scores or similarity metrics. This initial list of hits is then filtered using ADME predictions and other criteria to select a smaller, more promising set of compounds for experimental testing. nih.gov

Fragment-Based and Ligand-Based Design Principles

The computational design of novel therapeutic agents increasingly relies on two complementary strategies: fragment-based drug design (FBDD) and ligand-based drug design (LBDD). Both methodologies offer powerful frameworks for the rational design of molecules such as this compound, leveraging computational chemistry to predict and optimize biological activity. The 2-aminothiazole scaffold, a core component of the title compound, is a well-established "privileged structure" in medicinal chemistry, frequently appearing in compounds with a wide array of biological activities. nih.gov This makes it an excellent candidate for both FBDD and LBDD approaches.

Fragment-Based Design Principles

Fragment-based drug design begins by screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind weakly to a biological target. nih.gov These initial hits are then elaborated or linked together to create more potent lead compounds. In the context of this compound, a fragment-based approach would involve dissecting the molecule into its constituent fragments and exploring how modifications to these fragments affect target binding.

The key fragments of this compound can be considered as:

The 2-aminothiazole core

The 3-fluorobenzyl group

In silico techniques, such as molecular docking, are central to FBDD. These methods can predict the binding orientation and affinity of fragments within the active site of a target protein. For instance, computational studies on various 2-aminothiazole derivatives have successfully used molecular docking to identify key interactions with target proteins, providing a basis for further optimization. asianpubs.orgtandfonline.com

A hypothetical fragment-based approach for a target protein could involve screening a library of fragments for binding. Once initial hits are identified, they can be grown or linked. For example, if a simple aminothiazole fragment shows binding, it could be computationally elaborated with different substituted benzyl groups to improve affinity and selectivity, leading to a molecule like this compound.

Ligand-Based Design Principles

When the three-dimensional structure of the biological target is unknown, ligand-based drug design methods are particularly valuable. These approaches are founded on the principle that molecules with similar structures are likely to have similar biological activities. LBDD utilizes a set of known active and inactive molecules to build a model that can predict the activity of new, untested compounds.

Quantitative Structure-Activity Relationship (QSAR) is a cornerstone of LBDD. QSAR models are mathematical equations that correlate the chemical structure of a compound with its biological activity. Studies on 2-aminothiazole derivatives have successfully employed QSAR to develop models that predict their inhibitory activity against various targets. tandfonline.comnih.gov These models can identify key molecular descriptors, such as electronic, steric, and hydrophobic properties, that are critical for activity.

For this compound, a ligand-based approach would involve compiling a dataset of structurally similar 2-aminothiazole derivatives with known biological activities. A QSAR model could then be developed to understand the influence of different substituents on the thiazole and benzyl rings. This model could then be used to computationally design and screen new derivatives with potentially improved activity before undertaking their chemical synthesis.

The following table illustrates the kind of data that would be used in a QSAR study of 2-aminothiazole derivatives:

| Compound | Scaffold | R Group | LogP | Molecular Weight | Biological Activity (IC50, µM) |

| 1 | 2-Aminothiazole | Benzyl | 2.5 | 204.28 | 10.2 |

| 2 | 2-Aminothiazole | 3-Fluorobenzyl | 2.7 | 222.27 | 5.8 |

| 3 | 2-Aminothiazole | 4-Chlorobenzyl | 3.1 | 238.72 | 7.1 |

| 4 | 2-Aminothiazole | 2-Methylbenzyl | 2.9 | 218.31 | 8.5 |

This data could then be used to build a predictive model. For example, a simplified QSAR equation might look like:

Biological Activity = c0 + c1(LogP) + c2(Molecular Weight) + ...

Where the coefficients (c0, c1, c2, etc.) are determined by statistical analysis. Such a model would guide the synthesis of new derivatives with optimized properties. Molecular docking simulations can also be considered a part of ligand-based design when used to align a series of ligands to a common pharmacophore model derived from known active compounds.

Advanced Research Methodologies and Analytical Techniques

Spectroscopic Characterization (NMR, IR, Mass Spectrometry) for Structural Elucidation

The precise molecular structure of novel thiazole (B1198619) derivatives is unequivocally established through a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide complementary pieces of information that, when combined, create a detailed molecular portrait. uokerbala.edu.iqresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for mapping the carbon-hydrogen framework of a molecule. mdpi.com For "5-(3-Fluorobenzyl)-1,3-thiazol-2-amine," the ¹H NMR spectrum would be expected to show distinct signals for the protons on the thiazole ring, the benzyl (B1604629) group, and the amino group. nih.gov The aromatic protons of the fluorobenzyl ring would appear as a complex multiplet pattern, while the methylene (B1212753) (-CH2-) protons would likely present as a singlet. The thiazole ring proton would also appear as a singlet. nih.gov In ¹³C NMR spectra, characteristic signals confirm the presence of the thiazole ring carbons, with the C2 carbon bearing the amino group appearing at a distinct chemical shift (typically δ 164–172 ppm). nih.gov The presence and position of the fluorine atom on the benzyl ring can be confirmed through C-F coupling constants in the ¹³C NMR spectrum. Two-dimensional NMR techniques, such as COSY and HMBC, can be employed to establish connectivity between protons and carbons, confirming the final structure. ipb.pt

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of "this compound" would be expected to display characteristic absorption bands. For instance, the N-H stretching vibrations of the primary amine group would typically appear in the region of 3100-3500 cm⁻¹. The C=N stretching of the thiazole ring would be observed around 1640 cm⁻¹. nanobioletters.com Aromatic C=C stretching bands from both the thiazole and benzyl rings would be visible in the 1450-1600 cm⁻¹ region, and the C-S bond of the thiazole ring would also show a characteristic, though weaker, absorption.

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the molecule, which allows for the determination of its molecular weight. researchgate.net High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of the compound, confirming its elemental composition. Fragmentation patterns observed in the mass spectrum can further corroborate the proposed structure by showing the loss of specific fragments, such as the benzyl group.

| Technique | Functional Group / Atom | Expected Observation |

|---|---|---|

| ¹H NMR | -NH₂ (Amino) | Broad singlet |

| ¹H NMR | Ar-H (Aromatic) | Multiplets in the aromatic region |

| ¹H NMR | -CH₂- (Methylene) | Singlet |

| ¹H NMR | Thiazole C4-H | Singlet |

| ¹³C NMR | Thiazole C2 | ~164-172 ppm |

| ¹³C NMR | Thiazole C4/C5 | ~102-149 ppm |

| ¹³C NMR | Ar-C (Aromatic) | ~114-140 ppm |

| ¹³C NMR | -CH₂- (Methylene) | Signal in the aliphatic region |

| IR | N-H Stretch | ~3100-3500 cm⁻¹ |

| IR | C=N Stretch | ~1640 cm⁻¹ |

| IR | C=C Stretch (Aromatic) | ~1450-1600 cm⁻¹ |

| MS | Molecular Ion Peak [M]⁺ | Corresponds to the molecular weight (C₁₀H₉FN₂S = 208.26 g/mol) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. elsevierpure.com This method provides unambiguous proof of a molecule's structure, including bond lengths, bond angles, and torsional angles. elsevierpure.com For a compound like "this compound," obtaining a single crystal suitable for X-ray diffraction would allow for the definitive confirmation of its constitution and stereochemistry.

The analysis would reveal the planarity of the thiazole ring and the relative orientation of the 3-fluorobenzyl substituent. mdpi.com Furthermore, X-ray crystallography elucidates the intermolecular interactions that govern the crystal packing, such as hydrogen bonds. In the solid state, the amino group of the thiazole ring is expected to act as a hydrogen bond donor, potentially forming interactions with the nitrogen atom of a neighboring thiazole ring, creating dimers or extended chains. researchgate.netresearchgate.net These non-covalent interactions are critical for understanding the physicochemical properties of the compound in its solid form.

Development and Validation of In Vitro Biological Assays

To investigate the potential therapeutic applications of "this compound" and related analogs, a variety of in vitro biological assays are developed and validated. These assays are essential for determining the compound's activity against specific biological targets, such as enzymes or cancer cell lines. mdpi.comnih.gov

Commonly employed assays for this class of compounds include:

Antiproliferative/Cytotoxicity Assays: The MTT assay is a standard colorimetric assay used to measure the cytotoxic effects of compounds on cancer cell lines. mdpi.comnih.gov It assesses the metabolic activity of cells, providing an indication of cell viability and proliferation. Thiazole derivatives have been evaluated against various cancer cell lines, including those for breast (MCF-7), liver (HepG2), and lung (A549) cancer. mdpi.comnih.gov

Enzyme Inhibition Assays: Many thiazole derivatives are designed as enzyme inhibitors. nih.govnih.gov Specific assays are developed to measure the compound's ability to inhibit target enzymes, such as protein kinases (e.g., PI3K, mTOR, EGFR), sirtuins (e.g., SIRT2), or dihydrofolate reductase (DHFR). nih.govmdpi.comnih.govnih.gov The potency is typically reported as an IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. nih.gov

Apoptosis Assays: To understand the mechanism of cell death induced by a cytotoxic compound, apoptosis assays like the Annexin V-FITC/PI assay are used. mdpi.com This method helps to distinguish between early apoptotic, late apoptotic, and necrotic cells, providing insight into the molecular pathway of cell death. acs.org

Antimicrobial and Antioxidant Assays: Thiazole-containing compounds are also screened for their antibacterial, antifungal, and antioxidant activities. uokerbala.edu.iqnih.govmdpi.comsemanticscholar.org Antimicrobial activity is often determined by measuring the minimum inhibitory concentration (MIC), while antioxidant potential can be assessed using methods like the DPPH radical scavenging assay. uokerbala.edu.iqnih.govsemanticscholar.org

| Assay Type | Purpose | Example Target/Cell Line | Measured Parameter |

|---|---|---|---|

| MTT Assay | Measure cytotoxicity/antiproliferative activity | MCF-7, HepG2, A549 cancer cells | IC₅₀ (Cell Viability) |

| Kinase Inhibition Assay | Determine inhibition of specific kinases | PI3Kα, mTOR, VEGFR-2, EGFR | IC₅₀ (Enzyme Activity) |

| Sirtuin Deacetylase Assay | Evaluate inhibition of sirtuin enzymes | SIRT1, SIRT2, SIRT3 | IC₅₀ (Enzyme Activity) |

| Annexin V-FITC/PI Assay | Investigate mechanism of cell death | Cancer cell lines (e.g., MCF-7) | Percentage of Apoptotic Cells |

| α-Glucosidase Inhibition | Assess potential as an anti-diabetic agent | α-glucosidase enzyme | IC₅₀ (Enzyme Activity) |

| DPPH Radical Scavenging | Determine antioxidant potential | DPPH radical | % Inhibition |

Bioinformatic Tools for Comprehensive Target and Pathway Analysis

In modern drug discovery, experimental assays are frequently complemented by bioinformatic and computational tools. These in silico methods provide valuable insights into how a compound might interact with its biological target at a molecular level, helping to guide the design of more potent and selective molecules.

Molecular Docking: This is a key computational technique used to predict the preferred orientation of a ligand (like "this compound") when bound to a target protein. mdpi.comnih.gov By simulating the binding process, molecular docking can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the compound and the protein's active site. nih.gov This information helps rationalize observed structure-activity relationships (SAR) and can predict the activity of new, unsynthesized derivatives. mdpi.com

Pharmacophore Modeling and 3D-QSAR: Ligand-based approaches can be used when the 3D structure of the target is unknown. These methods identify the essential chemical features (pharmacophore) required for biological activity by comparing a series of active and inactive molecules. This model can then be used to screen virtual libraries for new potential hits.

By integrating these computational approaches with experimental data, researchers can perform a comprehensive analysis of a compound's potential targets and the biological pathways it may modulate, accelerating the drug discovery and development process.

Future Perspectives and Emerging Research Directions for 5 3 Fluorobenzyl 1,3 Thiazol 2 Amine

Rational Design of Next-Generation Thiazole-Based Molecules

The rational design of next-generation molecules derived from the 5-(3-Fluorobenzyl)-1,3-thiazol-2-amine scaffold hinges on a deep understanding of its structure-activity relationships (SAR). nih.gov This involves systematically modifying the three key structural components of the molecule—the 2-amino group, the 1,3-thiazole core, and the 5-(3-fluorobenzyl) substituent—to enhance therapeutic efficacy, selectivity, and pharmacokinetic properties.

SAR studies on similar 2-aminothiazole (B372263) series have revealed that the N-2 position of the amino group is highly tolerant of modification. nih.gov Introducing various acyl groups, for instance, has been shown to dramatically improve the biological activity of the parent compound. nih.govnih.gov For this compound, this position could be functionalized with different aromatic or non-aromatic acyl side chains to explore new interactions with target proteins and potentially improve properties like aqueous solubility. nih.gov

The central thiazole (B1198619) ring is often crucial for activity, but it can be subjected to bioisosteric replacement to modulate the molecule's physicochemical properties. researchgate.net Replacing the thiazole with other five-membered heterocycles like oxazole, oxadiazole, or thiadiazole could alter the compound's electronic distribution and metabolic stability while preserving its core geometry for target binding. nih.govnih.gov

Finally, the 5-(3-fluorobenzyl) group offers multiple avenues for optimization. The position and number of fluorine atoms on the phenyl ring can be altered to fine-tune lipophilicity and binding interactions. Furthermore, replacing the phenyl ring with other aromatic or heteroaromatic systems could lead to novel compounds with differentiated biological profiles.

Table 1: Potential Rational Design Strategies and Their Objectives

| Molecular Component | Potential Modification Strategy | Primary Objective | Supporting Rationale from Literature |

|---|---|---|---|

| 2-Amino Group | Acylation with various side chains (e.g., N-benzoyl derivatives) | Enhance potency and explore new binding interactions. nih.govnih.gov | The N-2 position is highly flexible and modifications here have led to >100-fold improvements in activity in other 2-aminothiazole series. nih.gov |

| 1,3-Thiazole Core | Bioisosteric replacement (e.g., oxazole, oxadiazole, thiadiazole) | Improve metabolic stability and physicochemical properties. nih.govnih.gov | Bioisosteric replacement is a proven strategy for modulating ADME-Tox properties while retaining biological activity. researchgate.net |

| 5-(3-Fluorobenzyl) Group | Varying halogen substitution patterns on the phenyl ring | Optimize binding affinity and lipophilicity. | Halogen substitutions are critical for modulating electronic properties and forming specific interactions (e.g., halogen bonds) with protein targets. |

| 5-(3-Fluorobenzyl) Group | Replacing the phenyl ring with other heterocycles (e.g., pyridine, pyrazine) | Alter solubility, metabolic profile, and target selectivity. nih.gov | Modifying the C-4 aryl ring in related series has been used to fine-tune activity and selectivity. nih.gov |

Application of Artificial Intelligence and Machine Learning in Thiazole-Based Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to dramatically accelerate the discovery and optimization of thiazole-based drugs. mdpi.comnih.gov These computational tools can analyze vast datasets to identify patterns that are not apparent to human researchers, thereby guiding the design of superior molecules. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models built using ML algorithms can predict the biological activity of novel thiazole derivatives based on their structural features. nih.gov This allows for the in silico screening of thousands of potential designs, prioritizing the most promising candidates for synthesis and testing. For example, ML models have been developed to predict the inhibitory activity of thiazole chemicals on specific targets like the estrogen receptor. nih.gov

Furthermore, deep learning and other advanced AI techniques can be applied across the discovery pipeline:

Virtual High-Throughput Screening (vHTS): AI models can screen massive virtual libraries of compounds to identify new molecules containing the 2-aminothiazole scaffold that are likely to be active against a specific biological target.

De Novo Drug Design: Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on known active molecules to design entirely new thiazole derivatives with optimized properties for potency, selectivity, and pharmacokinetics. nih.gov

ADMET Prediction: A significant cause of drug failure is poor absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. AI models can predict these properties with increasing accuracy from a molecule's structure alone, enabling researchers to filter out compounds with unfavorable profiles early in the design process. frontiersin.org

Table 2: AI and ML Applications in Thiazole Drug Discovery

| AI/ML Technique | Specific Application | Potential Impact on Developing this compound Analogs |

|---|---|---|

| Machine Learning (e.g., SVM, Random Forest) | QSAR Modeling | Predicts the activity of new designs, enabling prioritization of synthetic efforts. nih.gov |

| Deep Neural Networks (DNNs) | Virtual Screening | Identifies novel hits from large compound databases with higher efficiency than traditional methods. nih.gov |

| Generative Models (RNNs, GANs) | De Novo Molecular Design | Creates novel, synthesizable thiazole-based molecules optimized for multiple properties simultaneously. nih.gov |

| Graph Neural Networks (GNNs) | ADMET Prediction | Reduces late-stage attrition by flagging compounds with likely poor pharmacokinetic or toxicity profiles. |

Exploration of Multi-Target Directed Ligands

Complex, multifactorial diseases such as cancer, neurodegenerative disorders, and certain infections are often driven by multiple pathological pathways. nih.gov The traditional "one-target, one-molecule" approach can be insufficient for these conditions. The development of Multi-Target Directed Ligands (MTDLs)—single molecules designed to interact with two or more distinct biological targets—represents a promising therapeutic strategy. nih.govku.dk

The thiazole scaffold is an excellent starting point for creating MTDLs. rsc.org Research into Alzheimer's disease, for example, has produced benzothiazole (B30560) derivatives that simultaneously act on histamine (B1213489) H3 receptors and inhibit enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). nih.govresearchgate.net This multi-pronged approach is believed to offer a better therapeutic outcome than targeting any single pathway alone. researchgate.net

For this compound, an MTDL strategy would involve rationally modifying its structure to incorporate pharmacophoric features that confer affinity for a secondary or tertiary target. This could be achieved by:

Fragment-based Linking: Covalently linking the thiazole scaffold to another known pharmacophore that binds to a different target of interest.

Privileged Structure Merging: Integrating key binding features from another ligand into the existing 5-(3-fluorobenzyl) or 2-amino substituents.

This approach could yield novel therapeutics for diseases like cancer, where simultaneously inhibiting a primary kinase and a resistance-conferring pathway could lead to more durable responses. rsc.org

Understanding and Overcoming Potential Resistance Mechanisms

A major challenge in the long-term efficacy of many therapeutic agents is the development of drug resistance. nih.govbohrium.com For any new class of compounds, including derivatives of this compound, it is crucial to anticipate and address potential resistance mechanisms early in the development process. Studies on other 2-aminothiazole compounds, particularly in the context of infectious diseases, have shown that bacteria can develop spontaneous resistance at a high frequency. nih.gov

Potential mechanisms of resistance to a thiazole-based therapeutic could include:

Target Modification: Mutations in the target protein that reduce the binding affinity of the drug.

Drug Efflux: Increased expression of cellular pumps that actively remove the drug from its site of action.

Metabolic Inactivation: Enzymatic modification of the drug into an inactive form. The 2-aminothiazole group itself has been identified as potentially susceptible to metabolic activation, which could lead to clearance or toxicity issues. nih.govnih.gov

To counteract these potential issues, several strategies can be employed. Designing MTDLs that inhibit two distinct cellular targets simultaneously can significantly lower the probability of resistance developing. nih.gov For example, benzothiazole derivatives that inhibit both GyrB and ParE in bacteria have shown a very low frequency of resistance. nih.gov Other approaches include designing analogs that are less susceptible to metabolic breakdown or that can bind effectively to known mutant forms of the target protein. Combining the thiazole-based drug with an inhibitor of a resistance pathway, such as an efflux pump inhibitor, is another viable clinical strategy. mdpi.com

Table 3: Potential Resistance Mechanisms and Mitigation Strategies

| Potential Resistance Mechanism | Proposed Mitigation Strategy | Rationale |

|---|---|---|

| Target Protein Mutation | Design analogs that form interactions with conserved residues outside the mutation hotspot. | Reduces the impact of single-point mutations on drug binding and efficacy. |

| Increased Drug Efflux | Co-administration with an efflux pump inhibitor; design analogs that are poor substrates for efflux pumps. | Maintains effective intracellular drug concentration. mdpi.com |

| Metabolic Inactivation | Modify metabolically liable sites (e.g., the 2-amino group) or use bioisosteric replacements. nih.gov | Improves the pharmacokinetic profile and reduces the rate of drug clearance. nih.gov |

| Multiple Mechanisms | Develop Multi-Target Directed Ligands (MTDLs). | Simultaneously inhibiting two essential pathways makes it statistically much harder for resistance to emerge. nih.gov |

常见问题

Q. What are the standard synthetic routes for 5-(3-Fluorobenzyl)-1,3-thiazol-2-amine?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or cyclization reactions. A common approach involves reacting 3-fluorobenzyl halides (e.g., chloride or bromide) with 2-aminothiazole derivatives. For example:

Thiazole Ring Formation : Cyclocondensation of thiourea derivatives with α-haloketones or α-bromo esters under reflux conditions in polar solvents (e.g., ethanol or DMF).

Benzylation : Reacting the pre-formed 2-aminothiazole core with 3-fluorobenzyl halides in the presence of a base (e.g., K₂CO₃) to facilitate substitution .

Key Considerations : Monitor reaction progress via TLC or HPLC, and purify using column chromatography or recrystallization.

Q. How is the molecular structure of this compound validated?

Methodological Answer: Structural validation employs:

- X-ray Crystallography : Resolve bond lengths, angles, and crystal packing (e.g., C–F bond length ~1.35 Å, thiazole ring planarity). Single-crystal XRD requires high-quality crystals grown via slow evaporation .

- Spectroscopy :

| Technique | Key Peaks/Parameters |

|---|---|

| ¹H NMR | δ 7.4–7.1 (m, Ar–H), δ 4.3 (s, CH₂) |

| XRD | Space Group P2₁/c, Z = 4 |

Q. What analytical methods detect impurities in this compound?

Methodological Answer:

- HPLC-MS : Quantify residual solvents (e.g., DMF) or unreacted intermediates. Use C18 columns with acetonitrile/water gradients.

- Elemental Analysis : Verify C, H, N, S content (±0.3% theoretical).

- TGA/DSC : Assess thermal stability and decomposition profiles .

Advanced Research Questions

Q. How can ultrasound/microwave irradiation optimize the synthesis of this compound?

Methodological Answer: